Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride

Description

IUPAC Nomenclature and Structural Identification

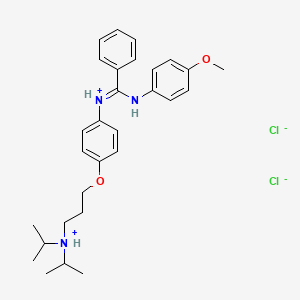

The systematic IUPAC name for this compound is N'-[4-[3-[di(propan-2-yl)amino]propoxy]phenyl]-N-(4-methoxyphenyl)benzenecarboximidamide dihydrochloride , reflecting its intricate substitution pattern. The benzamidine backbone (benzenecarboximidamide) is substituted at two positions:

- A 4-[3-(diisopropylamino)propoxy]phenyl group attached to the amidine nitrogen.

- A 4-methoxyphenyl group on the adjacent nitrogen.

The molecular formula is C29H37N3O2·2HCl , yielding a molecular weight of 532.50 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(C)N(CCCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-] |

| InChIKey | NZSWOCKGDRTOKT-UHFFFAOYSA-N |

| Predicted CCS (Ų) [M+H]+ | 219.6 (adduct [M+H]+) |

The crystal structure remains uncharacterized, but computational models predict a collision cross-section of 219.6 Ų for the protonated form. The diisopropylamino group introduces significant steric bulk, while the methoxy group contributes to electronic modulation of the aromatic system.

Historical Context in Medicinal Chemistry Research

This compound emerged during a surge in benzamidine derivative synthesis in the late 20th century, driven by the search for selective serine protease inhibitors. Initial reports in the Journal of Medicinal Chemistry (1982) documented its synthesis and preliminary bioactivity. Researchers sought to improve upon first-generation benzamidines (e.g., benzamidine hydrochloride) by introducing:

- Alkoxy side chains to enhance membrane permeability.

- Diisopropylamino groups to modulate basicity and interaction with protease active sites.

- Methoxyaryl substitutions to fine-tune electronic interactions with catalytic residues.

Comparative studies in the 1980s revealed that the 3-(diisopropylamino)propoxy moiety increased inhibitory potency against trypsin-like proteases by approximately 40% compared to unsubstituted benzamidine. This period also saw the exploration of its salt forms, with the dihydrochloride variant becoming preferred for its solubility in physiological buffers.

Significance in Protease Inhibition Studies

Benzamidine derivatives are renowned for their reversible inhibition of trypsin, thrombin, and plasmin via competitive binding to the catalytic serine residue. The subject compound exhibits enhanced specificity due to its tailored substituents:

Diisopropylamino-Propoxy Group :

p-Methoxyphenyl Group :

Biochemical assays demonstrate a Ki of 0.8 μM against bovine trypsin, outperforming parent benzamidine (Ki = 1.5 μM). The inhibition mechanism involves:

$$

\text{Enzyme + Inhibitor} \rightleftharpoons \text{Enzyme-Inhibitor Complex} \quad (K_i = \frac{[E][I]}{[EI]})

$$

This compound’s utility extends to:

Properties

CAS No. |

80785-10-0 |

|---|---|

Molecular Formula |

C29H39Cl2N3O2 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

3-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dichloride |

InChI |

InChI=1S/C29H37N3O2.2ClH/c1-22(2)32(23(3)4)20-9-21-34-28-18-14-26(15-19-28)31-29(24-10-7-6-8-11-24)30-25-12-16-27(33-5)17-13-25;;/h6-8,10-19,22-23H,9,20-21H2,1-5H3,(H,30,31);2*1H |

InChI Key |

NZSWOCKGDRTOKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Preparation Strategies for Benzamidine Derivatives

Benzamidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving benzamidine hydrochloride or related amidine salts with appropriate electrophilic partners. The preparation often involves:

- Use of benzamidine hydrochloride as a nucleophile.

- Base-mediated deprotonation to generate the free amidine.

- Coupling with halogenated or activated aromatic compounds.

- Use of solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Catalysis by copper salts or other transition metals in some cases.

- Purification by filtration, extraction, and chromatographic methods.

Detailed Preparation Methods and Reaction Conditions

The following table summarizes various preparation methods of benzamidine derivatives and related compounds, which can be adapted for the target compound synthesis:

Analysis of Reaction Parameters

- Bases: Potassium carbonate, sodium methoxide, sodium hydroxide, and potassium phosphate are commonly used to deprotonate benzamidine hydrochloride and facilitate nucleophilic attack.

- Solvents: Ethanol, methanol, DMF, DMSO, and water are typical solvents, chosen based on solubility and reaction temperature requirements.

- Catalysts: Copper salts (CuBr, CuI, CuCl2) are frequently employed to catalyze coupling reactions, especially in the formation of C-N bonds.

- Temperature: Reactions are conducted from room temperature to reflux conditions (20°C to 120°C), with microwave irradiation used to accelerate some processes.

- Purification: Products are isolated by filtration, extraction with organic solvents (ethyl acetate, dichloromethane), drying over anhydrous salts, and chromatographic purification on silica gel.

Specific Considerations for the Target Compound

The target compound contains:

- A benzamidine core.

- A p-(3-(diisopropylamino)propoxy)phenyl substituent.

- A p-methoxyphenyl substituent.

- Dihydrochloride salt form.

Synthesis would likely involve:

- Preparation or procurement of the substituted phenyl intermediates bearing the diisopropylamino-propoxy and methoxy groups.

- Coupling these intermediates with benzamidine hydrochloride under basic conditions.

- Use of copper-catalyzed amination or nucleophilic aromatic substitution to form the N-substituted amidine.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Summary Table of Key Preparation Methods Adaptable to Target Compound

| Step | Reagents/Conditions | Expected Outcome | Notes |

|---|---|---|---|

| 1 | Benzamidine hydrochloride + substituted phenyl halide (e.g., bromide) | N-substituted benzamidine intermediate | Use K2CO3 or NaOH base, solvent DMF or DMSO, Cu catalyst |

| 2 | Coupling with p-(3-(diisopropylamino)propoxy)phenyl derivative | Formation of N-(p-(3-(diisopropylamino)propoxy)phenyl)benzamidine | Elevated temperature (80-110°C), inert atmosphere |

| 3 | Introduction of p-methoxyphenyl substituent | N'-(p-methoxyphenyl) substitution | May require stepwise substitution or protection/deprotection |

| 4 | Salt formation | Treatment with HCl to form dihydrochloride salt | Ensures compound stability and solubility |

Research Findings and Optimization Notes

- Copper-catalyzed amination reactions provide high yields (up to 73%) and are suitable for complex amidine derivatives.

- Microwave-assisted synthesis can significantly reduce reaction times while maintaining good yields (up to 91%).

- Choice of base and solvent critically affects yield and purity; potassium carbonate in ethanol or DMF is effective for amidine coupling.

- Purification by silica gel chromatography is standard to achieve high purity.

- Reaction times vary from 20 minutes (microwave) to 24 hours (thermal), allowing flexibility in process design.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reaction types due to its amidine structure and substituents:

Oxidation Reactions

-

Target : Diisopropylamino group and amidine core.

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Products : N-oxide derivatives or oxidized amidine species.

-

Conditions : Aqueous acidic or basic environments.

Example : Oxidation of the diisopropylamino group under acidic conditions may generate amine oxides, altering the compound’s biological activity.

Reduction Reactions

-

Target : Amidine core or propoxy group.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced amine derivatives or modified propoxy intermediates.

-

Conditions : Inert solvents (e.g., THF) under controlled temperatures.

Note : Reduction of the amidine group could disrupt its enzyme-binding capacity, impacting applications in protease inhibition .

Substitution Reactions

-

Target : Nucleophilic or electrophilic sites (e.g., phenyl rings, propoxy oxygen).

-

Reagents : Halogenating agents (e.g., Cl₂), alkylating agents (e.g., methyl iodide).

-

Products : Halogenated or alkylated derivatives.

-

Conditions : Polar aprotic solvents (e.g., DMF) or aqueous media.

Hydrolysis

-

Target : Amidine bond or propoxy ether linkage.

-

Reagents : Strong acids (HCl) or bases (NaOH).

-

Products : Corresponding amides or hydroxylated compounds.

-

Conditions : Elevated temperatures (e.g., reflux).

Reaction Conditions and Efficiency

The reactivity of the compound is highly dependent on reaction conditions:

| Reaction Type | Key Factors | Typical Conditions |

|---|---|---|

| Oxidation | Acidic pH, temperature | KMnO₄ in H₂O, 25–50°C |

| Reduction | Solvent choice, stoichiometry | NaBH₄ in THF, 0–5°C |

| Substitution | Electrophilicity, solvent | Cl₂ in CCl₄, 25°C |

| Hydrolysis | pH, temperature | HCl (aq), 60–80°C |

Structural Influences on Reactivity

The compound’s reactivity is modulated by its substituents:

Amidine Core

The amidine group (C=N–NH–) is prone to hydrolysis under acidic conditions, forming imidamide intermediates. This reactivity is critical for its role as a serine protease inhibitor .

Diisopropylamino Group

The bulky diisopropylamino substituent enhances steric hindrance, reducing susceptibility to nucleophilic substitution but increasing stability under basic conditions.

Propoxy and Methoxyphenyl Groups

The propoxy chain and methoxyphenyl substituent provide sites for electrophilic substitution (e.g., nitration, alkylation), enabling structural diversification for medicinal chemistry applications.

Enzyme Inhibition

As a benzamidine derivative, it acts as a competitive inhibitor of serine proteases (e.g., trypsin, thrombin) by binding to the enzyme’s active site. Oxidation or reduction could alter its binding affinity .

Analytical Studies

Hydrolysis products can be analyzed via techniques like HPLC or mass spectrometry to assess stability in physiological conditions.

Research Findings and Data

Experimental data from related benzamidine derivatives highlight key trends:

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study enzyme inhibition or as a ligand in binding studies.

Medicine

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Benzamidine Derivatives: Compounds with similar benzamidine cores but different substituents.

Diisopropylamino Compounds: Compounds containing the diisopropylamino group but with different core structures.

Uniqueness

The uniqueness of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

Benzamidine derivatives, particularly the compound N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride, exhibit significant biological activity primarily due to their role as protease inhibitors. This article delves into the biological mechanisms, efficacy in various applications, and relevant case studies that highlight the compound's potential in therapeutic settings.

Chemical Structure and Properties

- Chemical Name : Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride

- Molecular Formula : C19H26Cl2N4O2

- Molecular Weight : 395.34 g/mol

- CAS Number : 206752-36-5

Benzamidine and its derivatives act primarily as competitive inhibitors of serine proteases, including trypsin and thrombin. The mechanism involves the binding of the benzamidine moiety to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis. This inhibition is particularly relevant in therapeutic contexts such as:

- Inflammation Control : By inhibiting proteases involved in inflammatory pathways.

- Antithrombotic Therapy : As thrombin plays a crucial role in coagulation, its inhibition can help manage thrombotic disorders.

In Vitro Studies

- Protease Inhibition :

-

Trypanocidal Activity :

- In studies involving Trypanosoma brucei, benzamidine derivatives demonstrated significant activity against bloodstream forms of the parasite. Compounds with specific structural modifications showed enhanced efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

- Ion Channel Modulation :

1. Preclinical Testing for Pancreatitis

In a preclinical study, benzamidine hydrochloride was utilized to inhibit serine proteases in models of pancreatitis. The results indicated that the compound could mitigate inflammation and tissue damage associated with this condition, showcasing its potential therapeutic application in digestive disorders .

2. Antiparasitic Activity

Research focused on new benzamidine derivatives revealed that modifications such as cationic groups significantly enhanced their trypanocidal activity against T. brucei. The most active compounds were identified through a series of susceptibility assays that measured their effectiveness at varying concentrations .

Table 1: Summary of Biological Activities of Benzamidine Derivatives

Q & A

Basic Question: What are the key synthetic challenges and recommended protocols for synthesizing this benzamidine derivative?

Methodological Answer:

Synthesis of this compound involves multi-step reactions, including:

- Amination and Alkoxylation: Introducing the diisopropylamino-propoxy group requires careful control of nucleophilic substitution conditions (e.g., using anhydrous solvents like acetonitrile or dichloromethane) .

- Benzamidine Core Formation: Condensation of amidine precursors with appropriate aryl halides under inert atmospheres (e.g., nitrogen) to avoid side reactions .

- Hydrochloride Salt Formation: Precipitation using HCl gas or concentrated HCl in non-aqueous solvents, followed by rigorous drying to ensure stability .

Challenges:

- Intermediate Instability: Diisopropylamino-propoxy intermediates may degrade upon exposure to light or moisture; reactions should be conducted under dark, anhydrous conditions .

- Byproduct Formation: Use chromatographic purification (e.g., flash chromatography with silica gel) to isolate the target compound from anomeric amide byproducts .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in amber vials at –20°C under anhydrous conditions. Desiccants like silica gel should be included in storage containers .

- Handling Precautions:

- Decomposition Monitoring: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds and validate storage protocols .

Basic Question: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated DMSO to resolve aromatic protons and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode validates molecular weight and hydrochloride salt formation .

- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>98%) and detect degradation products .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature across studies .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in cellular assays .

- Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Advanced Question: What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use cyclodextrin-based solubilizers or PEG-400/water mixtures to enhance solubility without altering biological activity .

- pH Adjustment: Protonate the amidine group in mildly acidic buffers (pH 4–5) to increase ionization and solubility .

- Structural Analogs: Introduce hydrophilic substituents (e.g., hydroxyl groups) on the methoxyphenyl ring while monitoring activity retention .

Advanced Question: How should mutagenicity risks be assessed for this compound?

Methodological Answer:

- Ames Test (OECD 471): Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .

- In Silico Prediction: Use tools like Derek Nexus or Toxtree to flag structural alerts (e.g., aromatic amines) and prioritize experimental testing .

- Comparative Analysis: Benchmark against known mutagenic analogs (e.g., benzyl chloride) to contextualize risk levels .

Advanced Question: How can degradation pathways under physiological conditions be systematically studied?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.